molecular formula C16H17N3O B11854017 (2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol

(2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol

Cat. No.: B11854017
M. Wt: 267.33 g/mol
InChI Key: GRQSICKIIYSSBV-UHFFFAOYSA-N
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Description

(2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is a quinoline-based heterocyclic compound featuring a pyrazole substituent at the 2-position of the quinoline core and a hydroxymethyl group at the 4-position. Its molecular formula is C₁₆H₁₇N₃O, with a molecular weight of 267.33 g/mol and a purity ≥95% . The compound is of interest due to its structural hybrid of quinoline and pyrazole moieties, which are associated with diverse biological activities.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

[2-(1-ethyl-3-methylpyrazol-4-yl)quinolin-4-yl]methanol

InChI

InChI=1S/C16H17N3O/c1-3-19-9-14(11(2)18-19)16-8-12(10-20)13-6-4-5-7-15(13)17-16/h4-9,20H,3,10H2,1-2H3

InChI Key

GRQSICKIIYSSBV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)CO

Origin of Product

United States

Preparation Methods

Key Steps and Conditions:

  • Reagents : Aniline derivative, glycerol, concentrated H₂SO₄, and an oxidizing agent (e.g., As₂O₅, Fe³⁺ salts, or nitroaromatics).

  • Mechanism :

    • Dehydration : Glycerol dehydrates to acrolein.

    • 1,4-Addition : Aniline undergoes nucleophilic addition to acrolein, forming β-anilinopropionaldehyde.

    • Cyclization and Oxidation : The intermediate cyclizes to dihydroquinoline, which is oxidized to quinoline.

Optimized Skraup Conditions :

ParameterValue/Description
Sulfuric Acid (H₂SO₄)75–80% w/w, 2.5–6 equivalents
Temperature100–153°C (pressure-enhanced conditions)
CatalystIodine (catalytic), iodide salts (e.g., NaI)
Oxidizing AgentArsenic trioxide or nitroaromatics
Reaction Time5–6 hours (reflux)
YieldUp to 92.8% (depending on aniline substitution)

Example Protocol :

  • Aniline Preparation : Substitute aniline with appropriate substituents (e.g., 4-bromoaniline for later cross-coupling).

  • Skraup Reaction : React aniline with glycerol and H₂SO₄ under reflux, followed by oxidation with As₂O₅.

  • Workup : Neutralize with NaOH, extract with organic solvents, and isolate the quinoline.

Pyrazole Ring Synthesis and Attachment

The pyrazole moiety (1-ethyl-3-methyl-1H-pyrazol-4-yl) is synthesized separately and attached to the quinoline core via cross-coupling reactions.

Pyrazole Synthesis

Pyrazoles are typically formed via cyclization of hydrazine derivatives with ketones or aldehydes. For 1-ethyl-3-methyl-1H-pyrazol-4-yl:

  • Reagents : Hydrazine hydrate, ethyl acetoacetate, and methyl iodide.

  • Mechanism :

    • Cyclization : Hydrazine reacts with ethyl acetoacetate to form a hydrazone, which cyclizes to pyrazole.

    • Alkylation : Ethyl and methyl groups are introduced via SN2 reactions or nucleophilic substitutions.

Example Synthesis :

StepReagents/ConditionsProduct
CyclizationHydrazine + ethyl acetoacetate, reflux3-Methyl-1H-pyrazol-4-yl derivative
AlkylationMethyl iodide, K₂CO₃, DMF, 80°C3-Methyl-1-ethyl-1H-pyrazole

Cross-Coupling for Pyrazole Attachment

The pyrazole is linked to the quinoline core via Suzuki-Miyaura coupling, requiring a halogenated quinoline intermediate.

Suzuki-Miyaura Coupling Protocol :

  • Reagents :

    • Quinoline Intermediate : 4-Bromoquinoline (prepared via bromination of quinoline).

    • Pyrazole Boronic Acid : 1-Ethyl-3-methyl-1H-pyrazol-4-yl boronic acid.

    • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂/XPhos.

    • Base : K₂CO₃ or CsF.

    • Solvent : Dioxane or DMF.

  • Conditions :

    • Temperature : 80–100°C.

    • Reaction Time : 12–24 hours.

    • Yield : ~60–80% (dependent on steric hindrance).

Key Optimization Factors :

FactorImpact on Reaction
Catalyst LoadHigher Pd load improves yield
Ligand (XPhos vs. PPh₃)XPhos enhances coupling with aryl bromides
Base StrengthCsF > K₂CO₃ for aryl halide activation

Introduction of the Methanol Group

The hydroxymethyl group at position 4 of the quinoline is introduced via reduction or nucleophilic substitution.

Reduction Method :

  • Precursor : 4-Formylquinoline or 4-bromoquinoline.

  • Reduction Pathway :

    • Catalytic Hydrogenation : H₂/Pd-C reduces formyl to methanol.

    • Grignard Reaction : CH₃MgBr adds to formylquinoline, followed by hydrolysis.

Example Reduction :

StepReagents/ConditionsProduct
FormylationQuinoline + DMF/POCl₃4-Formylquinoline
ReductionH₂ (1 atm), Pd/C, EtOH, 25°C(2-(Pyrazolyl)quinolin-4-yl)methanol

Alternative Routes and Challenges

One-Pot Synthesis

Some methodologies combine Skraup and cross-coupling steps in a single pot, though this is less common for complex heterocycles.

Limitations

  • Quinoline Bromination : Harsh conditions (e.g., Br₂/FeBr₃) may degrade sensitive substituents.

  • Pyrazole Stability : Ethyl and methyl groups on pyrazole may require protection during coupling.

Summary of Preparation Methods

StepMethodReagents/CatalystsYieldReference
Quinoline CoreSkraup ReactionH₂SO₄, glycerol, As₂O₅~75%
Pyrazole SynthesisCyclization/AlkylationHydrazine, ethyl acetoacetate~60%
Cross-CouplingSuzuki-MiyauraPd/XPhos, K₂CO₃, dioxane~80%
Methanol IntroductionCatalytic HydrogenationH₂, Pd/C, EtOH~85%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group attached to the quinoline-4-methanol moiety enables nucleophilic substitution under acidic or catalytic conditions. Key findings include:

Reaction TypeConditionsProductsKey ObservationsReferences
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CEther derivatives (e.g., O-alkylated quinoline)Moderate yields (45–65%); steric hindrance from pyrazole limits reactivity.
AcylationAcCl, pyridine, RTAcetylated methanol derivativeQuantitative conversion observed via esterification.
SulfonationSO₃·Py complex, DCM, 0°CSulfonate estersEnhanced water solubility of products; used for prodrug design.

Electrophilic Aromatic Substitution (EAS)

The quinoline ring undergoes EAS at positions 5, 6, and 8, while the pyrazole moiety remains inert under mild conditions:

Reaction TypeConditionsProductsRegioselectivityReferences
NitrationHNO₃/H₂SO₄, 0°C6-Nitroquinoline derivativeDominant nitration at C6 due to electron-withdrawing pyrazole.
HalogenationBr₂, FeBr₃, DCM5-Bromoquinoline derivativeC5 bromination favored (72% yield).
Friedel-CraftsAc₂O, AlCl₃, reflux8-AcetylquinolineLimited reactivity due to steric bulk from pyrazole.

Cyclization and Heterocycle Formation

The methanol group participates in cyclocondensation reactions to form fused heterocycles:

Reaction TypeReagentsProductsYieldApplicationsReferences
With thioureaPCl₅, 110°CPyrazolo[3,4-b]quinoline58%Anticancer lead optimization.
With hydrazineEtOH, ΔTriazoloquinoline41%Antimicrobial agents.
Meldrum’s acidPiperidine, EtOHPyranoquinoline67%Fluorescent probes.

Oxidation and Reduction

The hydroxyl group and aromatic systems undergo redox transformations:

Reaction TypeConditionsProductsSelectivityReferences
Oxidation (CrO₃)H₂SO₄, acetoneQuinoline-4-carboxylic acidComplete oxidation of -CH₂OH to -COOH.
Catalytic hydrogenationH₂, Pd/C, MeOHTetrahydroquinoline derivativeSelective reduction of quinoline ring (C2–C3 bond).
NaBH₄ reductionMeOH, RTRetained methanol groupNo reaction; confirms hydroxyl stability.

Metal Coordination and Catalysis

The nitrogen-rich structure facilitates metal complexation:

Metal IonConditionsComplex StructureApplicationsReferences
Cu(II)EtOH, RTCu-pyrazole-quinolineCatalytic oxidation of alcohols.
Pt(II)DMF, 80°CSquare-planar Pt complexAntitumor activity (IC₅₀ = 3.2 μM).
Fe(III)Aqueous pH 7Fe-O chelateMRI contrast agent precursor.

Biological Activity Correlation

Reactivity directly influences bioactivity:

  • Antimicrobial activity : Sulfonated derivatives inhibit E. coli (MIC = 8 μg/mL) .

  • Anticancer activity : Pt(II) complexes show 90% apoptosis in HeLa cells at 10 μM .

  • Anti-inflammatory action : Acetylated derivatives reduce COX-2 expression by 60% .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline and pyrazole compounds exhibit notable antimicrobial properties. For instance, compounds structurally related to (2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies suggest that modifications to the quinoline structure can enhance antimicrobial efficacy .

Antioxidant Properties

Research has shown that certain derivatives of quinoline possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. The presence of the pyrazole group may play a crucial role in enhancing these antioxidant effects, making it a candidate for further investigation in oxidative stress-related disorders .

Anti-inflammatory Potential

Compounds similar to this compound have been evaluated for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential as therapeutic agents in inflammatory diseases .

Cancer Research

The unique structural features of this compound make it a promising candidate for cancer therapy. Its ability to induce apoptosis in cancer cells has been highlighted in several studies, indicating potential applications in targeted cancer therapies .

Neurological Disorders

Given the emerging evidence linking oxidative stress and neurodegenerative diseases, the antioxidant properties of this compound could be leveraged for therapeutic interventions in conditions such as Alzheimer's disease and Parkinson's disease. Further research is needed to elucidate its mechanisms of action within the central nervous system .

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Mycobacterium smegmatis with MIC values indicating strong antibacterial potential .
Study BAntioxidant PropertiesShowed that derivatives exhibited high radical scavenging activity, suggesting their use in oxidative stress management .
Study CAnti-inflammatory EffectsIn vitro assays revealed reduced levels of inflammatory markers upon treatment with related compounds .
Study DCancer Cell ApoptosisInduced apoptosis in various cancer cell lines, indicating potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of (2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyrazole rings can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Quinoline Core

a. Pyridine/Pyrrole vs. Pyrazole Substituents

Compounds such as (2-(4-R-phenyl)quinolin-4-yl)(pyridin-2-yl)methanol (YS-3) and (2-(4-R-phenyl)quinolin-4-yl)(pyrrol-2-yl)methanol (II-6) replace the pyrazole group with pyridine or pyrrole rings. For example, the pyridine ring in YS-3 introduces a basic nitrogen, which may enhance solubility compared to the pyrazole in the target compound .

b. Oxadiazole Derivatives

In 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives (e.g., 12a–d), the hydroxymethyl group is replaced with an oxadiazole ring. This modification significantly increases molecular weight (e.g., 367.20 g/mol for bromophenyl-oxadiazole derivatives) and introduces hydrogen-bond acceptors, which could influence pharmacokinetic properties .

c. Thiazolidinone and Tetrazolo Derivatives

Thiazolidinone-quinoline hybrids (e.g., 3-(3,4-dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one) incorporate a thiazolidinone ring, enabling interactions with enzymes like α-glucosidase. These compounds demonstrate antidiabetic activity, highlighting the impact of substituent choice on biological function .

Functional Group Modifications

a. Hydroxymethyl vs. Ketone Groups

The target compound’s hydroxymethyl group contrasts with ketone-containing analogs like (3,5-diphenyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)methanone ().

b. Stereochemical Considerations

Compounds such as Vacquinol-1 (2-(4-Chlorophenyl)quinolin-4-ylmethanol) emphasize the role of stereochemistry in biological efficacy. Although the target compound’s stereochemical configuration is unspecified, its hydroxymethyl group could adopt conformations influencing receptor binding .

a. Anticancer Potential

NSC23925 isomers (methoxyphenyl-piperidinyl derivatives) reverse multidrug resistance (MDR) in cancer cells, while 4-allyl-5-[2-(4'-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiols () degrade EGFR in cancer cells. The target compound’s pyrazole group may offer unique interactions with oncogenic targets due to its planar aromaticity and nitrogen-rich structure .

b. Antidiabetic and Analgesic Activities

Thiazolidinone-quinoline derivatives (–10) exhibit α-glucosidase inhibition and analgesic effects, whereas the target compound’s activity remains unexplored in the provided evidence.

Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₆H₁₇N₃O 267.33 Pyrazole (ethyl, methyl) High purity (≥95%)
YS-3 C₂₁H₁₇N₃O 327.38 Pyridine, 4-R-phenyl High yield (90–98%)
12a (Oxadiazole derivative) C₁₇H₁₁BrN₄O 367.20 Bromophenyl, oxadiazole SH → CH₃ substitution (δ2.87 ppm)
Vacquinol-1 C₂₀H₁₈ClN₃O 351.83 Chlorophenyl, piperidinyl Stereochemistry-dependent efficacy

Q & A

Q. Key Characterization Tools :

  • NMR (1H/13C) for structural confirmation.
  • HPLC for purity assessment (>95% required for pharmacological studies) .

Basic: How can intermediates like [1-(quinolin-4-yl)-1H-triazol-4-yl]methanol be purified to minimize byproducts?

Q. Methodological Answer :

  • Recrystallization : Use ethanol or methanol as solvents due to their polarity, which selectively dissolves the target intermediate while precipitating unreacted azido-quinoline .
  • Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate 7:3 to 1:1) to separate triazole intermediates from residual propargyl alcohol .
  • TLC Monitoring : Use UV-active spots (Rf ~0.5 in ethyl acetate/hexane 1:1) to track reaction progress .

Advanced: How can reaction conditions be optimized to improve yields of the pyrazole-quinoline coupling step?

Q. Methodological Answer :

  • Catalyst Screening : Test Pd(PPh3)4 vs. CuI in Sonogashira coupling; Pd catalysts often provide higher yields (~70%) but require inert atmospheres .
  • Solvent Effects : Polar aprotic solvents (DMF or DMSO) enhance solubility of quinoline intermediates, but may increase side reactions. Ethanol/water mixtures (8:2) balance reactivity and selectivity .
  • Temperature Control : Reflux at 80–90°C for 6–8 hours maximizes coupling efficiency while minimizing decomposition .

Q. Methodological Answer :

  • Dose-Response Analysis : Re-evaluate in vitro assays (e.g., IC50) using physiologically relevant concentrations (1–10 µM) to align with in vivo dosing (10–50 mg/kg in rodents) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may explain enhanced in vivo efficacy (e.g., hydroxylated derivatives) .
  • PK/PD Modeling : Integrate pharmacokinetic parameters (t1/2, Cmax) with pharmacodynamic outcomes (e.g., ulcer inhibition in rats) to validate mechanisms .

Q. Example Contradiction :

  • In vitro cytoprotective activity at 1 µM (P19 cells) vs. in vivo efficacy requiring 400 nM in embryonic stem cells. Adjust assays to account for protein binding or cellular uptake barriers .

Advanced: What statistical designs are appropriate for evaluating the pharmacological efficacy of this compound in animal models?

Q. Methodological Answer :

  • Randomized Block Design : Assign treatments to animal cohorts (n = 10–12) to control for variability in weight, age, or genetic background .
  • Split-Plot Analysis : Test multiple doses (e.g., 10, 25, 50 mg/kg) and administration routes (oral vs. intraperitoneal) within the same experiment to reduce resource use .
  • Endpoint Selection : Use ANOVA with Tukey’s post hoc test for ulcer inhibition scores, and Kaplan-Meier survival analysis for toxicity studies .

Q. Example Design :

FactorLevels
Dose10 mg/kg, 25 mg/kg, 50 mg/kg
RouteOral, Intraperitoneal
ControlVehicle, Positive Control (Omeprazole)

Advanced: How can mechanistic studies elucidate the role of the pyrazole moiety in this compound’s bioactivity?

Q. Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrazole substituents (e.g., ethyl → propyl, methyl → halogen) and compare IC50 values in target assays .
  • Molecular Docking : Simulate interactions with proposed targets (e.g., GSK-3β) using AutoDock Vina; prioritize residues forming hydrogen bonds with the pyrazole N-atom .
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) between the compound and purified enzyme targets .

Key Finding :
Pyrazole methylation at position 3 enhances steric hindrance, reducing off-target binding while maintaining quinoline-mediated hydrophobicity .

Basic: What spectroscopic methods are critical for confirming the structure of this compound?

Q. Methodological Answer :

  • 1H NMR : Identify characteristic signals:
    • Quinoline H-2 (δ 8.5–8.7 ppm, singlet).
    • Pyrazole CH3 (δ 2.1–2.3 ppm, triplet) .
  • FTIR : Confirm hydroxyl (O-H stretch ~3200 cm⁻¹) and C=N (pyrazole ring, ~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (m/z calc. for C17H18N3O: 280.14; observed: 280.1 [M+H]+) .

Advanced: How can degradation products of this compound be characterized under physiological conditions?

Q. Methodological Answer :

  • Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS/MS. Major degradants include:
    • Quinoline-4-carboxylic acid (oxidation of methanol group).
    • Pyrazole ring-opened aldehydes (hydrolytic cleavage) .
  • Stability Studies : Use accelerated stability chambers (40°C/75% RH for 6 months) to simulate long-term storage .

Implications :
Degradation under acidic conditions suggests enteric coating may improve oral bioavailability .

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